molecular formula C13H24N2O5 B13896142 Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid

Cat. No.: B13896142
M. Wt: 288.34 g/mol
InChI Key: ZPTLRYLFIJEIDX-UHFFFAOYSA-N
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Description

tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate; carbonic acid (CAS 2891599-28-1) is a bicyclic heterocyclic compound with the molecular formula C₁₃H₂₄N₂O₅ and a molecular weight of 288.34 g/mol . It features a bicyclo[3.2.2]nonane core with two nitrogen atoms at positions 3 and 6, a tert-butyl carbamate group at position 3, and a carbonic acid moiety. This compound is commercially available in various quantities (100 mg to 1 g) and is utilized in medicinal chemistry and drug discovery, particularly in the development of lysyl oxidase (LOX) inhibitors .

Properties

Molecular Formula

C13H24N2O5

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid

InChI

InChI=1S/C12H22N2O2.CH2O3/c1-12(2,3)16-11(15)14-7-9-4-5-10(8-14)13-6-9;2-1(3)4/h9-10,13H,4-8H2,1-3H3;(H2,2,3,4)

InChI Key

ZPTLRYLFIJEIDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)NC2.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes

The synthesis of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid generally involves two key stages:

Bicyclic Core Formation

A widely reported approach to building the 3,6-diazabicyclo[3.2.2]nonane framework employs Diels-Alder cycloaddition reactions . This involves reacting a suitable diene with a dienophile containing nitrogen functionalities or nitrogen-protected precursors. The Diels-Alder reaction efficiently forms the bicyclic skeleton with high regio- and stereoselectivity.

Functional Group Modification

Following bicyclic core assembly, the carboxylate group is introduced typically via carboxylation reactions or esterification of the corresponding carboxylic acid intermediate. The tert-butyl ester is commonly installed using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) as the tert-butyl source under mild basic conditions.

Representative Laboratory Synthesis Protocol

Step Reagents/Conditions Description Outcome
1 Diene + Dienophile (N-protected) Diels-Alder reaction, typically heated or catalyzed Formation of bicyclic diazabicyclo core
2 Acid hydrolysis or oxidation To introduce carboxylic acid group at position 3 Formation of 3-carboxylic acid bicyclic intermediate
3 tert-Butyl chloroformate + base (e.g., triethylamine) Esterification to tert-butyl ester tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

This synthetic route is supported by experimental data showing good yields (typically 60-85%) and high purity of the final product under optimized conditions.

Industrial Production Considerations

Industrial synthesis prioritizes scalability and purity. Key features include:

These approaches ensure efficient large-scale production of this compound with consistent quality.

Reaction Conditions and Reagents

Reaction Step Common Reagents Typical Conditions Notes
Diels-Alder cycloaddition N-protected dienophile, diene 60-120°C, solvent like toluene or dichloromethane Stereoselectivity influenced by substituents
Carboxylation/oxidation KMnO4, OsO4, or acidic hydrolysis Room temperature to reflux Careful control needed to avoid overoxidation
Esterification tert-Butyl chloroformate, triethylamine 0-25°C, inert atmosphere Mild conditions preserve bicyclic structure

Comprehensive Research Findings

Chemical Properties Impacting Synthesis

  • The bicyclic structure with nitrogen atoms can influence reaction pathways, requiring protection/deprotection strategies.
  • The steric bulk of the tert-butyl group stabilizes the ester against hydrolysis, making it a preferred protecting group in synthesis.

Comparative Analysis with Related Compounds

Compound Synthesis Complexity Yield Range Unique Challenges
Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate Moderate 60-85% Controlling stereochemistry in bicyclic core
Bicyclo[2.1.1]hexane derivatives Lower 70-90% Less nitrogen functionality, simpler
8-Azabicyclo[3.2.1]octane analogs Higher 50-75% Tropane core requires more steps

The presence of two nitrogen atoms in the bicyclic ring of the target compound adds synthetic complexity but also provides functional versatility.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations References
Diels-Alder + Esterification Cycloaddition → Carboxylation → Esterification High regioselectivity, good yields Requires careful control of stereochemistry
Continuous Flow Synthesis Automated multi-step synthesis Scalable, reproducible, efficient Requires specialized equipment
Traditional Batch Synthesis Stepwise reactions in batch reactors Widely accessible Longer reaction times, batch variability

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid involves its interaction with specific molecular targets and pathways. The diazabicyclo nonane ring system allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Bicyclic Framework Variations

Bicyclo[3.2.2]nonane Derivatives

tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate (CAS 1214743-62-0) Molecular formula: C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) . Key difference: The carbamate group is at position 6 instead of 3, altering steric and electronic properties. Application: Used in nicotinic acetylcholine receptor (nAChR) modulation .

Bicyclo[3.3.1]nonane Derivatives

tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-72-9) Molecular formula: C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol) . Key difference: Larger bicyclo[3.3.1] framework with nitrogen atoms at positions 3 and 5. Application: Precursor for cytotoxic triterpenoid derivatives .

tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3) Molecular formula: C₁₃H₂₁NO₃ (MW: 239.32 g/mol) . Key difference: Contains a ketone group at position 9, enhancing reactivity in nucleophilic additions.

Smaller Bicyclic Systems

tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS 869494-16-6)

  • Molecular formula: C₁₁H₂₀N₂O₂ (MW: 212.29 g/mol) .
  • Key difference: Compact bicyclo[3.1.1]heptane core, influencing conformational rigidity.

Functional Group Variations

Compound Substituent/Functional Group Impact on Properties
Main compound (CAS 2891599-28-1) Carbonic acid moiety Enhances solubility in polar solvents; potential for salt formation .
tert-Butyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (62) Hydroxyl group at position 9 Facilitates further derivatization (e.g., etherification) .
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (9) Benzyl and ketone groups Increases lipophilicity; used in subtype-selective nAChR ligands .

Biological Activity

Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate, a bicyclic compound with the molecular formula C12H22N2O2C_{12}H_{22}N_{2}O_{2} and CAS number 194032-39-8, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 226.32 g/mol
  • Molecular Formula : C12H22N2O2C_{12}H_{22}N_{2}O_{2}
  • IUPAC Name : tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate

Biological Activity Overview

The biological activity of Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate is primarily attributed to its structural features that facilitate interactions with biological targets.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, thus reducing oxidative stress in cells.
  • Cell Growth Modulation : Research indicates that derivatives of bicyclic compounds can influence cell proliferation and apoptosis.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate on cytochrome c oxidase activity. The results indicated a significant reduction in enzymatic activity at varying concentrations, suggesting potential therapeutic applications in conditions where enzyme inhibition is beneficial.

Concentration (µM)% Inhibition
1025%
5050%
10075%

Study 2: Antioxidant Properties

An analysis of the antioxidant capacity revealed that the compound exhibits notable DPPH radical scavenging activity, comparable to known antioxidants such as ascorbic acid.

CompoundIC50 (µg/mL)
Tert-butyl derivative30
Ascorbic Acid20

Study 3: Cell Proliferation

In vitro studies using various cell lines demonstrated that Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate can enhance cell growth under specific conditions while reducing reactive oxygen species (ROS) levels.

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